2,4-Dibromo-1-(2-methoxyethoxy)benzene
Overview
Description
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10Br2O2 . It has a molecular weight of 309.99 . The IUPAC name for this compound is 2,4-dibromo-1-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be represented by the InChI code: 1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Summary of the Application
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is used in the study of crystal structures. It is particularly useful in the synthesis of compounds with large conjugated structures .
Methods of Application or Experimental Procedures
The compound is synthesized by weighing 2,5-dibromobenzene-1,4-diol (1.33 g, 5 mmol) and 2-bromoethyl methyl ether (3.48 g, 25 mmol) into a 100 mL circular bottom flask, adding 60 mL of N, N-dimethylformamide, and reacting at 100 ∘ C for 72 h. The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The product is separated by column chromatography, using dichloromethane as the eluent to obtain a white solid .
Results or Outcomes Obtained
The bromine atom of dibromobenzene is prone to react with vinyl pyridine to form compounds with large conjugated structures. These compounds have excellent luminescent properties and have attracted the attention of researchers .
Organic Synthesis
Summary of the Application
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is an important raw material and intermediate used in organic synthesis .
Results or Outcomes Obtained
The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .
Synthesis of Diketo Derivatives
Summary of the Application
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives .
Methods of Application or Experimental Procedures
The compound is used as a starting material in the synthesis of DPP derivatives. The specific procedures can vary, but typically involve reaction with other organic compounds under controlled conditions .
Results or Outcomes Obtained
DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Synthesis of Squarine Dye
Summary of the Application
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Results or Outcomes Obtained
The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .
Electrophilic Addition
Summary of the Application
“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in electrophilic addition reactions .
Methods of Application or Experimental Procedures
The compound can be used in 1,2- and 1,4-addition reactions. The specific procedures can vary, but typically involve reaction with other organic compounds under controlled conditions .
Results or Outcomes Obtained
The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .
properties
IUPAC Name |
2,4-dibromo-1-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFYOSWBUVGSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682174 | |
Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
CAS RN |
1257665-05-6 | |
Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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